molecular formula C16H14N2OS2 B12009059 Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- CAS No. 76383-08-9

Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-

Cat. No.: B12009059
CAS No.: 76383-08-9
M. Wt: 314.4 g/mol
InChI Key: PQGONUADXMGPFP-UHFFFAOYSA-N
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Description

Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with an imino-methyl linkage to a benzothiazole ring, which is further substituted with an ethylthio group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.

Properties

CAS No.

76383-08-9

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(2-ethylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol

InChI

InChI=1S/C16H14N2OS2/c1-2-20-16-18-13-8-7-12(9-15(13)21-16)17-10-11-5-3-4-6-14(11)19/h3-10,19H,2H2,1H3

InChI Key

PQGONUADXMGPFP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an aldehyde to form an imine intermediate. This intermediate is then reacted with an ethylthio-substituted phenol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the reaction efficiency and minimizing by-products to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenol ring, enhancing the compound’s versatility.

Scientific Research Applications

Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio and benzothiazole moieties contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(ethylthio)methyl]-: This compound shares the ethylthio substitution but lacks the benzothiazole ring, resulting in different chemical and biological properties.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole have similar core structures but differ in their substituents, affecting their reactivity and applications.

Uniqueness

Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- stands out due to its combined phenol, imine, and benzothiazole functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.

Biological Activity

Phenol derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- is particularly interesting due to its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- can be represented as follows:

  • IUPAC Name : 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]phenol
  • Molecular Formula : C₁₃H₁₅N₃OS₂
  • CAS Number : Not specified in the sources but can be referenced from chemical databases.

Biological Activity Overview

Phenolic compounds are known for various biological activities, including:

  • Antimicrobial Activity : Many phenolic compounds exhibit antibacterial and antifungal properties. The presence of the benzothiazole moiety in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Antioxidant Properties : Phenols are recognized for their ability to scavenge free radicals, which can protect cells from oxidative stress. This is particularly relevant in preventing chronic diseases such as cancer and cardiovascular disorders.
  • Anti-inflammatory Effects : Some studies suggest that phenolic compounds can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

The biological effects of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), thereby reducing inflammation.
  • DNA Interaction : Compounds with a benzothiazole ring often interact with DNA, potentially leading to anticancer effects through the induction of apoptosis in cancer cells.
  • Membrane Disruption : The ethylthio group may facilitate membrane penetration, enhancing the compound's overall bioactivity against pathogens.

Toxicity Profile

Understanding the toxicity of Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]- is crucial for its application:

  • Acute Toxicity : Preliminary assessments indicate low acute toxicity levels; however, further studies are needed to establish a comprehensive toxicity profile.
  • Chronic Effects : Long-term exposure studies are essential to evaluate potential carcinogenicity or reproductive toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar phenolic compounds:

  • Antimicrobial Studies : A study demonstrated that phenolic compounds derived from benzothiazole exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antioxidant Activity Assessment : Research indicated that phenolic compounds possess strong antioxidant capabilities, with some derivatives showing higher efficacy than standard antioxidants like ascorbic acid .
  • Cancer Research : A study on benzothiazole derivatives found promising results in inhibiting cancer cell proliferation through apoptosis induction .

Data Summary Table

Biological ActivityEvidence
AntimicrobialSignificant activity against various bacterial strains .
AntioxidantHigh radical scavenging activity compared to standard antioxidants .
Anti-inflammatoryPotential inhibition of COX enzymes leading to reduced inflammation .
AnticancerInduction of apoptosis in cancer cell lines observed in related studies .

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